molecular formula C9H10O2 B2708491 1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate CAS No. 701-12-2

1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate

Cat. No. B2708491
CAS RN: 701-12-2
M. Wt: 150.177
InChI Key: QLIFHFJVXNCSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate is a chemical compound with the CAS Number: 701-12-2 . It has a molecular weight of 150.18 and a molecular formula of C9H10O2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10O2/c1-7(11-8(2)10)9-5-3-4-6-9/h3-6H,1-2H3 . The SMILES representation is CC(=C1C=CC=C1)OC(=O)C .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 150.18 and a molecular formula of C9H10O2 .

Scientific Research Applications

Cyclopropanation and Synthesis of Complex Organic Molecules

Research on related compounds demonstrates the utility of similar chemical structures in synthesizing complex organic molecules. For example, the synthesis of (2S,1‘R,2‘R,3‘R)-2-(2‘,3‘-dicarboxycyclopropyl)glycine, an isotype-selective agonist of metabotropic glutamate receptors, utilized ethyl (dimethylsulfuranylidene)acetate or related sulfonium ylides for cyclopropanation of olefins derived from (S)-glyceraldehyde acetonide with good to excellent diastereoselectivity (马大为 et al., 1999). This highlights the role of similar compounds in stereoselectively creating complex organic structures, which are essential in pharmaceutical synthesis.

Material Science and Organic Electronics

Compounds similar to 1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate may find applications in material science, especially in the synthesis of organic electronic materials. For instance, the use of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate in crystallography and the investigation of its molecular stacking in crystals could provide insights into the design and synthesis of novel organic semiconductors (Wafia Boukhedena et al., 2018).

Green Chemistry and Synthesis Methodologies

The field of green chemistry benefits from the development of new synthesis methodologies that minimize the use of toxic solvents and improve reaction efficiencies. Research into cyclocondensation of ethyl (imidazolidine-2-ylidene)acetate with aromatic esters, leading to the formation of fused heterocycles, represents an advancement in green chemistry practices by creating more sustainable synthetic routes (D. Dar'in et al., 2015).

Advanced Organic Synthesis Techniques

Moreover, studies on the distortion/interaction energy control of 1,3-dipolar cycloaddition reactivity, involving compounds similar to this compound, contribute to our understanding of reaction mechanisms in organic synthesis. This knowledge is crucial for designing more efficient synthetic pathways and for the development of new reactions (D. Ess & K. Houk, 2007).

Safety and Hazards

The safety information available indicates that 1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P280, P302+P352, and P304+P340 .

properties

IUPAC Name

1-cyclopenta-2,4-dien-1-ylideneethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(11-8(2)10)9-5-3-4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIFHFJVXNCSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=CC=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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